molecular formula C16H12F6N2O3S B2426739 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 748147-58-2

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No. B2426739
CAS RN: 748147-58-2
M. Wt: 426.33
InChI Key: NNLSOEHHLPLIOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with other reagents. For example, it can react with 4-pyrrolidinopyridine to prepare arylaminothiocarbonylpyridinium zwitterionic salts . It can also react with 2-amino pyridine in acetonitrile to synthesize 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea .

Scientific Research Applications

Conformational Studies

A study on N,N′-bis(tosylalkyl)ureas, including similar compounds to 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea, showed that certain conformations are adopted due to intramolecular shielding phenomena. This research helps in understanding the solution behavior of such compounds (Tel & Engberts, 2010).

Anti-Cancer Potential

Symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, indicating their potential as anti-cancer agents. These compounds have shown to inhibit cancer cell proliferation, leading to further research in optimizing their solubility and bioactivity (Denoyelle et al., 2012).

Organocatalysis

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and related structures have been significant in the development of H-bond organocatalysts, widely used in organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif in these catalysts is critical for their effectiveness (Zhang, Bao & Xing, 2014).

Julia-Kocienski Olefination

The 3,5-bis(trifluoromethyl)phenyl (BTFP) motif has been utilized in Julia-Kocienski olefination reactions. This application demonstrates the chemical reactivity and utility of such structures in synthesizing various organic compounds (Alonso et al., 2005).

Polymer Synthesis

Fluorinated poly(ether sulfone imide)s incorporating trifluoromethyl groups have been synthesized for their high thermal stability and low dielectric constant. Such materials are crucial in electronics and material science applications (Wang et al., 2014).

Photocatalysis

Benzylic sulfone derivatives, including 3,5-bis(trifluoromethyl)phenyl groups, have been used in photocatalytic desulfonylative homocoupling reactions, showcasing their application in synthesizing structurally diverse organic compounds (Ohkura et al., 2022).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O3S/c1-9-2-4-13(5-3-9)28(26,27)24-14(25)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSOEHHLPLIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea

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